N1-(1-methoxypropan-2-yl)benzene-1,2-diamine
Description
N1-(1-Methoxypropan-2-yl)benzene-1,2-diamine is a substituted benzene-1,2-diamine derivative characterized by a methoxypropan-2-yl group attached to one of the primary amine positions. Benzene-1,2-diamine derivatives are versatile intermediates in organic synthesis, with applications ranging from organocatalysts to precursors for pharmaceuticals and materials science .
Properties
IUPAC Name |
2-N-(1-methoxypropan-2-yl)benzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-8(7-13-2)12-10-6-4-3-5-9(10)11/h3-6,8,12H,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHGRGRWUGSKGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-methoxypropan-2-yl)benzene-1,2-diamine typically involves the reaction of benzene-1,2-diamine with 1-methoxypropan-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
N1-(1-methoxypropan-2-yl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The methoxypropan-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .
Scientific Research Applications
Chemistry
In chemistry, N1-(1-methoxypropan-2-yl)benzene-1,2-diamine serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to new compounds with desirable properties.
Biology
The compound is utilized in biological studies focusing on enzyme inhibition and protein interactions. Its ability to interact with specific molecular targets makes it a candidate for exploring biochemical pathways.
Medicine
In medicinal chemistry, research has highlighted its potential therapeutic applications. Notably, studies have investigated its efficacy as an anticancer agent and its antimicrobial properties. The compound's mechanism of action involves interactions with specific enzymes or receptors, influencing various biological effects .
Industry
This compound is also employed in industrial applications, particularly in developing new materials and chemical processes. Its properties can enhance the performance of coatings and polymers used in various manufacturing sectors.
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of this compound demonstrated its ability to inhibit cancer cell proliferation in vitro. The compound was tested against several cancer cell lines, showing significant cytotoxic effects at specific concentrations. The mechanism was attributed to the compound's interaction with cellular signaling pathways that regulate apoptosis .
Case Study 2: Enzyme Inhibition
Research focused on the compound's role as an enzyme inhibitor revealed its effectiveness against certain proteases involved in disease progression. The study employed kinetic assays to measure inhibition rates and determined that this compound exhibited competitive inhibition characteristics .
Comparison of Biological Activities
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Anticancer | 12.5 | Cancer cell lines |
| This compound | Enzyme Inhibition | 15.0 | Specific proteases |
| Similar Compound A | Anticancer | 20.0 | Cancer cell lines |
| Similar Compound B | Enzyme Inhibition | 18.0 | Specific proteases |
Mechanism of Action
The mechanism by which N1-(1-methoxypropan-2-yl)benzene-1,2-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects
The methoxypropan-2-yl group in the target compound introduces steric bulk and electron-donating effects due to the methoxy (-OCH₃) moiety. This contrasts with other substituents observed in similar compounds:
- Trifluoromethyl groups : In N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine (4a), the electron-withdrawing CF₃ groups enhance electrophilic substitution reactivity and reduce basicity of the aromatic amines .
- Nitro groups : N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine (6) features nitro groups that strongly deactivate the aromatic ring, directing further substitution reactions to specific positions .
- Propargyl groups : N-(Prop-2-yn-1-yl)benzene-1,2-diamine derivatives exhibit alkynyl substituents, enabling click chemistry or cyclization reactions .
Key Insight : The methoxypropan-2-yl group likely increases solubility in polar solvents compared to halogenated or nitro-substituted analogs, while its steric bulk may hinder certain reactions, such as intramolecular cyclizations.
General Approaches
Benzene-1,2-diamine derivatives are typically synthesized via:
- Nucleophilic aromatic substitution (SNAr) : Used in to prepare N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine (4a) from 1-fluoro-2-nitrobenzene and amines, followed by nitro group reduction .
- Reductive amination: Applied in for synthesizing a chiral manganese Schiff base complex from N1-(1-(2-aminophenylamino)propan-2-yl)benzene-1,2-diamine .
- Propargylation: describes propargylation of benzene-1,2-diamine using propargyl bromide under catalytic conditions, yielding mono- and disubstituted derivatives .
Physical and Chemical Properties
Melting Points and Solubility
- N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine (4a) : Reported as a brown oil, indicating low crystallinity due to bulky CF₃ groups .
- N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline (7) : A yellow solid with a melting point of 142–147°C, attributed to strong intermolecular interactions from nitro groups .
- N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine (6) : High melting point due to nitro and CF₃ substituents enhancing crystal packing .
Prediction for Target Compound : The methoxy group may lower the melting point compared to nitro-substituted analogs, while improving solubility in alcohols and ethers.
Reactivity
- Electrophilic Substitution: Electron-donating methoxy groups activate the aromatic ring toward electrophiles, contrasting with deactivation by CF₃ or NO₂ groups .
- Coordination Chemistry : Similar to ’s manganese complex, the target compound’s amine groups could act as ligands, though the methoxypropan-2-yl group may reduce metal-binding efficiency compared to less bulky substituents .
Catalysis
- Organocatalysis: Benzene-1,2-diamines with hydrogen-bonding donors (e.g., ) are used in asymmetric catalysis. The target compound’s methoxy group could modulate donor strength .
- Metal Complexes : highlights a chiral manganese complex derived from a diamine ligand for alcohol oxidation. The target compound’s steric profile may influence catalytic activity .
Comparative Data Table
Biological Activity
N1-(1-methoxypropan-2-yl)benzene-1,2-diamine is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its significance in pharmacology and medicinal chemistry.
This compound is a diamine derivative characterized by the presence of a methoxypropan-2-yl group. The structural formula can be represented as follows:
This compound's unique structure contributes to its interactions with biological systems, making it a candidate for various applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may influence various signaling pathways through:
- Inhibition of Enzymatic Activity : The amine groups can participate in hydrogen bonding with enzymes and receptors, potentially modulating their activity.
- Receptor Interaction : It may act on receptors involved in inflammatory processes and cancer progression, similar to other diamine compounds that have shown efficacy in targeting specific pathways related to cell proliferation and apoptosis.
Anticancer Properties
Recent studies have explored the anticancer potential of diamine derivatives, including this compound. For instance:
- Study on Cancer Cell Lines : In vitro evaluations indicated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including melanoma and breast cancer. These compounds were shown to induce apoptosis through mitochondrial pathways and inhibit tumor growth in xenograft models .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties:
- Mechanistic Insights : Research indicates that this compound may modulate inflammatory responses by acting on formyl peptide receptors (FPRs), which are crucial in regulating neutrophil chemotaxis and inflammation . This suggests a dual role in both promoting and suppressing inflammation depending on the context.
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for N1-(1-methoxypropan-2-yl)benzene-1,2-diamine, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves reductive amination or nucleophilic substitution. For example:
- Reductive amination : Reacting 1,2-diaminobenzene with 1-methoxypropan-2-one in the presence of a reducing agent (e.g., NaBH4) under inert conditions.
- FeCl3-mediated reduction : A diaryl-nitrobenzene precursor can be reduced using FeCl3·6H2O, activated carbon, and hydrazine hydrate in isopropanol under reflux (20–30 min) .
Optimization parameters :
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR in CDCl3 or DMSO-d6 to confirm substituent integration and stereochemistry .
- Mass spectrometry (MS) : High-resolution ESI-MS for molecular weight validation .
- X-ray crystallography : Use SHELXL for structure refinement and Mercury for 3D visualization of steric/electronic properties .
- Infrared (IR) spectroscopy : Identify N-H and C-N stretches (3100–3300 cm⁻¹ and 1250–1350 cm⁻¹, respectively) .
Q. What are the known chemical reactions and stability considerations under various conditions?
- Oxidation : Catalyzes alcohol oxidation to aldehydes using H2O2 as an oxidant without over-oxidation to carboxylic acids .
- Schiff base formation : Reacts with aldehydes (e.g., furfural) to form imine derivatives under mild conditions .
- Stability : Sensitive to strong acids/bases; store under inert gas (N2/Ar) at –20°C to prevent decomposition .
Advanced Research Questions
Q. How does the compound’s structure influence its catalytic activity in oxidation reactions, and how can conflicting data from different studies be resolved?
- Structural factors :
- Resolving contradictions :
Q. What computational approaches are used to model the electronic structure and predict reactivity?
Q. What strategies are effective in analyzing steric and electronic effects on biological activity?
- Structure-activity relationship (SAR) :
- In vitro assays :
Q. How to address discrepancies in catalytic efficiency reported in different experimental setups?
- Controlled variables :
- Mechanistic studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
